CAS registry number search for 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid
CAS registry number search for 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid
An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid
This guide provides a comprehensive technical overview of the putative novel chemical entity, 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid. As of the time of this writing, this compound does not have a registered CAS number and is not commercially available, marking it as a novel target for chemical synthesis and pharmacological investigation. This document will serve as a roadmap for researchers and drug development professionals, detailing a proposed synthetic pathway, methods for characterization, and a discussion of its potential therapeutic applications based on the known bioactivities of structurally related molecules.
Introduction and Rationale
Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, renowned for their wide range of biological activities. These activities include, but are not limited to, antimicrobial, antifungal, anticancer, and various central nervous system effects. The rigid, yet conformationally flexible, six-membered ring with two nitrogen atoms allows for diverse substitutions, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. The piperazin-2-one core, in particular, is a key feature in several bioactive natural products and synthetic pharmaceuticals.
The target molecule, 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid, combines several key structural features that suggest a strong potential for biological activity:
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An N-isopropyl group at the 1-position, which can influence receptor binding and metabolic stability.
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An acetic acid side chain at the 2-position, which can mimic amino acids and interact with various biological targets.
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A methyl group at the 4-position, which can modulate the basicity of the N4 nitrogen and impact the overall conformation and properties of the molecule.
This guide will provide a scientifically robust, hypothetical pathway for the synthesis of this novel compound, drawing from established synthetic methodologies for related piperazin-2-one derivatives.
Proposed Synthetic Pathway
The synthesis of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid can be envisioned through a multi-step process, starting from readily available precursors. The proposed route focuses on the sequential construction of the piperazin-2-one ring followed by the introduction of the acetic acid side chain and N-alkylation.
Experimental Protocol: A Step-by-Step Methodology
Step 1: Synthesis of the Piperazin-2-one Core
The initial step involves the formation of the piperazin-2-one ring. A plausible approach is the cyclization of an N-substituted ethylenediamine with an alpha-haloacetyl halide.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-isopropylethylenediamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
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Addition of Reagents: Slowly add a solution of ethyl chloroacetate dropwise to the cooled diamine solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
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Reaction and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-isopropylpiperazin-2-one.
Step 2: N-Methylation at the 4-Position
The next step is the introduction of the methyl group at the N4 position of the piperazin-2-one ring. Reductive amination is a reliable method for this transformation.
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Reaction Setup: Dissolve the 1-isopropylpiperazin-2-one from the previous step in methanol.
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Addition of Reagents: Add an aqueous solution of formaldehyde (37%) to the reaction mixture, followed by the addition of sodium cyanoborohydride in portions. The pH of the reaction should be maintained between 6 and 7 by the addition of acetic acid.
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Reaction and Work-up: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC. Once the starting material is consumed, carefully add an aqueous solution of ammonium chloride to quench the reaction. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-isopropyl-4-methylpiperazin-2-one.
Step 3: Introduction of the Acetic Acid Side Chain
The final step is the alkylation at the C2 position to introduce the acetic acid moiety. This can be achieved by deprotonation at the alpha-carbon followed by reaction with a suitable electrophile.
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Reaction Setup: Under an inert atmosphere, dissolve the 1-isopropyl-4-methylpiperazin-2-one in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
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Deprotonation: Add a strong base, such as lithium diisopropylamide (LDA), dropwise to the solution. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
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Alkylation: Add ethyl bromoacetate to the reaction mixture and allow it to slowly warm to room temperature overnight.
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Hydrolysis and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are then treated with an aqueous solution of lithium hydroxide to hydrolyze the ester. After stirring for 4 hours at room temperature, acidify the mixture with 1N HCl to pH 3-4. Extract the final product, 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic pathway for 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid.
Characterization and Purity Assessment
Given the novelty of the target compound, rigorous characterization is essential to confirm its identity and purity. The following analytical techniques are recommended:
| Analytical Technique | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR will confirm the molecular structure by showing the expected chemical shifts and coupling constants for the isopropyl, methyl, and acetic acid protons, as well as the piperazinone ring protons and carbons. |
| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | HPLC analysis, using a suitable column and mobile phase, will be used to assess the purity of the final compound. |
| Infrared (IR) Spectroscopy | IR spectroscopy will identify the characteristic functional groups, such as the amide C=O stretch of the piperazinone ring and the carboxylic acid O-H and C=O stretches. |
Potential Applications and Biological Significance
While the specific biological activity of 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid is yet to be determined, the activities of structurally similar compounds provide a strong basis for predicting its potential applications.
| Structurally Related Compound Class | Known Biological Activities | Potential Therapeutic Areas for the Target Compound |
| Piperazinyl Acetic Acid Derivatives | Antiallergic, Spasmolytic, Antihistaminic | Allergic rhinitis, Asthma, Gastrointestinal disorders |
| Substituted Piperazinones | Anticancer, Antiviral, Anthelmintic | Oncology, Infectious diseases |
| Piperazine Derivatives | Antimicrobial, Antifungal | Bacterial and Fungal Infections |
The introduction of the 4-methyl group could be particularly significant. The variation of N-substituents on the piperazine ring is known to play a crucial role in the potency and selectivity of biological activity.
Future Directions and Conclusion
This technical guide outlines a plausible and scientifically sound approach for the synthesis and characterization of the novel compound 2-(1-Isopropyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid. The proposed synthetic pathway is based on well-established chemical transformations and provides a clear roadmap for researchers.
The next steps would involve the experimental execution of this synthesis, followed by a comprehensive biological screening program to elucidate the pharmacological profile of this new chemical entity. The structural motifs present in the target molecule suggest that it is a promising candidate for drug discovery efforts, particularly in the areas of infectious diseases, oncology, and inflammatory conditions. The synthesis and evaluation of this compound could lead to the discovery of a new therapeutic agent with improved efficacy and safety profiles.
References
- MilliporeSigma. 2-(1-Isopropyl-3-oxopiperazin-2-yl)acetic acid.
- Google Patents. Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders. WO1997049698A1.
- Google Patents. 2-[4-(Diphenylmethyl)-1-piperazinyl]-acetic acids and their amides. US4525358A.
- Thieme Chemistry. Synthesis of Piperazin-2-ones.
- PubMed Central (PMC).
- ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- PubMed. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.
- ACS Publications.
- RSC Publishing.
- International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY.
